molecular formula C17H29N3O3 B6793443 N-[8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-methyl-6-oxopiperidine-3-carboxamide

N-[8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-methyl-6-oxopiperidine-3-carboxamide

Cat. No.: B6793443
M. Wt: 323.4 g/mol
InChI Key: NCBNOEFAQPUFQG-UHFFFAOYSA-N
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Description

N-[8-(2-methoxyethyl)-8-azabicyclo[321]octan-3-yl]-N-methyl-6-oxopiperidine-3-carboxamide is a complex organic compound featuring a bicyclic structure

Properties

IUPAC Name

N-[8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-methyl-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O3/c1-19(17(22)12-3-6-16(21)18-11-12)15-9-13-4-5-14(10-15)20(13)7-8-23-2/h12-15H,3-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBNOEFAQPUFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC2CCC(C1)N2CCOC)C(=O)C3CCC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-methyl-6-oxopiperidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-[8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-methyl-6-oxopiperidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Due to its structural similarity to tropane alkaloids, it is investigated for potential therapeutic uses, including as a treatment for neurological disorders.

    Biological Studies: It serves as a probe in studying the function of neurotransmitter systems, particularly those involving acetylcholine.

    Chemical Biology: Used in the development of chemical tools for the modulation of biological pathways.

    Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and thereby influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cocaine: Another tropane alkaloid with a similar bicyclic structure but different functional groups.

    Atropine: A tropane alkaloid used in medicine, particularly for its anticholinergic properties.

    Scopolamine: Similar to atropine, used for its effects on the central nervous system.

Uniqueness

N-[8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-methyl-6-oxopiperidine-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethyl and piperidine moieties differentiate it from other tropane alkaloids, potentially offering unique therapeutic benefits and applications in research.

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